molecular formula C17H24Cl2N2O4 B2954710 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide CAS No. 618862-13-8

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide

Cat. No.: B2954710
CAS No.: 618862-13-8
M. Wt: 391.29
InChI Key: JHOGQCNODWCUKD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide is a bifunctional chloroacetamide derivative characterized by two chloroacetamide moieties and a substituted phenyl ring. The phenyl group is modified with a 3-methoxy and a 4-(3-methylbutoxy) substituent, which confer distinct lipophilic and electronic properties. Such structural features are often leveraged in medicinal chemistry for targeting enzymes or receptors, as chloroacetamides are known for their reactivity in forming covalent bonds with nucleophilic residues (e.g., cysteine thiols) in biological systems .

Properties

IUPAC Name

2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O4/c1-11(2)6-7-25-13-5-4-12(8-14(13)24-3)17(20-15(22)9-18)21-16(23)10-19/h4-5,8,11,17H,6-7,9-10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOGQCNODWCUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(NC(=O)CCl)NC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations:

Bioactivity : Compounds with sulfonamide or sulfamoyl groups (e.g., ) exhibit antimicrobial and anticancer properties, whereas the target compound’s dual chloroacetamide groups may favor protease/kinase inhibition.

Synthetic Routes : Most analogs are synthesized via chloroacetyl chloride coupling with amines or sulfonamides under mild conditions (e.g., DMF, triethylamine) . The target compound likely requires a multi-step synthesis to introduce the branched alkoxy-phenyl moiety.

Physicochemical and Pharmacokinetic Properties

  • Solubility : The 3-methylbutoxy group in the target compound likely reduces water solubility compared to smaller alkoxy analogs (e.g., ethoxy in ).
  • Metabolic Stability : Bulky substituents may slow hepatic metabolism, extending half-life but increasing risk of accumulation.
  • Toxicity: Dual chloroacetamide groups raise concerns about genotoxicity, as seen in analogs with high electrophilicity .

Biological Activity

2-Chloro-N-[(2-chloroacetamido)[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article reviews the available literature on its biological activity, focusing on its synthesis, pharmacological properties, and efficacy against various microbial strains.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C14H20Cl2N2O3
  • Molecular Weight : 319.23 g/mol
  • CAS Number : [insert CAS number if available]

This compound features a chloroacetamido group, which is known to enhance biological activity by increasing lipophilicity and improving interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of chloroacetyl chloride with appropriate amines under controlled conditions. The reaction is monitored through techniques such as thin-layer chromatography (TLC) and characterized using spectroscopic methods including IR and NMR.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study conducted by Katke et al. (2011) evaluated various synthesized chloroacetamides for their antibacterial and antifungal activities. The results showed that several derivatives demonstrated notable effectiveness against a range of pathogens.

Table 1: Antibacterial Activity of Chloroacetamides

Code NoSampleE. coli (mm)P. aeruginosa (mm)S. aureus (mm)
1CA716No zone
2PCA262325
3CMTA303536
...............

Table 2: Antifungal Activity of Chloroacetamides

Code NoSampleCandida sp. (mm)
1CANo zone
2PCA14
3CMTA11
.........

The data indicates that certain derivatives possess strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.

The antimicrobial action of chloroacetamides is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways. The presence of the chloro group enhances the lipophilicity of the molecule, facilitating better penetration into microbial cells.

Case Studies

  • Antibacterial Efficacy : In vitro studies have shown that derivatives of chloroacetamides can effectively inhibit the growth of common pathogens like Escherichia coli and Staphylococcus aureus. For instance, a derivative demonstrated a zone of inhibition exceeding 30 mm against E. coli, indicating potent antibacterial properties.
  • Antifungal Activity : Another study highlighted the antifungal potential against Candida species, where certain derivatives achieved zones of inhibition ranging from 11 mm to 29 mm, suggesting efficacy comparable to standard antifungal agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-chloro-N-[(2-chloroacetamido)...acetamide, and what reagents are critical for its formation?

  • Methodological Answer : The synthesis typically involves multi-step amide coupling using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). For example, chloroacetamide intermediates are reacted with substituted aniline derivatives under alkaline conditions, followed by acid-catalyzed reduction and condensation (as seen in analogous syntheses) . Key reagents include 2,6-lutidine as a base and TBTU for efficient coupling. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:3), and purification involves sequential washing with HCl, NaHCO₃, and brine .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :

  • 1H/13C NMR : Use DMSO-d6 as the solvent. Look for amide proton signals at δ 8.0–10.0 ppm and methoxy/aryl protons at δ 3.0–4.5 ppm. Chlorine substituents induce deshielding in adjacent carbons (~δ 165–175 ppm for carbonyl groups) .
  • IR : Confirm amide C=O stretches at ~1650–1700 cm⁻¹ and N-H stretches at ~3200–3350 cm⁻¹ .
  • Mass Spectrometry : Prioritize molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with chloroacetamide cleavage .

Q. What safety protocols are critical when handling chloroacetamide derivatives?

  • Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H333) or skin contact (H313). Emergency measures include rinsing eyes with water (15+ minutes) and consulting a physician. Storage should comply with flammability guidelines (P264, P280) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts like diastereomers or hydrolyzed intermediates?

  • Methodological Answer : Control temperature rigorously (e.g., 0–5°C during TBTU addition) to suppress racemization. Use anhydrous solvents and molecular sieves to prevent hydrolysis. For stereochemical control, consider chiral auxiliaries or asymmetric catalysis, as demonstrated in related acetamide syntheses .

Q. How can conflicting NMR data (e.g., unexpected splitting or integration ratios) be resolved during structural validation?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C.
  • COSY/HSQC : Correlate coupled protons and assign ambiguous signals. For example, methoxy protons (δ ~3.3 ppm) show coupling with adjacent aryl protons .
  • X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Dihedral angles between aryl and acetamide groups (e.g., ~10.8° in analogous structures) confirm steric constraints .

Q. What computational strategies are effective for modeling the compound’s interactions with biological targets?

  • Methodological Answer :

  • Docking Studies : Use programs like AutoDock Vina with force fields (e.g., AMBER) to predict binding to enzymes (e.g., cholinesterases, based on structural analogs) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

Q. How can crystallization challenges (e.g., poor diffraction quality) be addressed for X-ray analysis?

  • Methodological Answer : Screen solvents (e.g., toluene or DCM/hexane mixtures) via slow evaporation. Add seed crystals from analogous compounds. For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between theoretical and experimental elemental analysis results?

  • Methodological Answer :

  • Troubleshooting Table :
IssuePossible CauseResolution
C/H/N% deviation >0.5%Incomplete dryingRe-dry under vacuum (40°C, 24h)
Cl% mismatchResidual solvent (e.g., DCM)Re-crystallize and re-analyze

Q. What steps validate purity when HPLC and TLC results conflict?

  • Methodological Answer : Cross-validate with LC-MS to detect non-UV-active impurities. Use orthogonal methods (e.g., melting point analysis; expected range: 150–160°C for similar acetamides) .

Methodological Tables

Key Crystallographic Parameters (from Analogous Structures) :

ParameterValue
Space GroupP2₁/c
Dihedral Angle (Aryl-Acetamide)10.8°
Hydrogen BondsN–H···O (2.0–2.2 Å)
R-Factor<0.05

Reaction Optimization Checklist :

  • □ Anhydrous DCM, 0.1Å molecular sieves
  • □ TBTU added dropwise (<5°C)
  • □ Post-reaction quenching with 2N HCl

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